molecular formula C26H40O3 B12584720 Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate CAS No. 219868-07-2

Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate

Cat. No.: B12584720
CAS No.: 219868-07-2
M. Wt: 400.6 g/mol
InChI Key: ASPVMQSHOBTIQP-UHFFFAOYSA-N
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Description

Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate is a chemical compound known for its unique structure and properties It is composed of an undec-10-en-1-yl group attached to a 3-[4-(hexyloxy)phenyl]prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate typically involves the esterification of undec-10-en-1-ol with 3-[4-(hexyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Undec-10-ynoic acid, undec-2-en-1-yl ester
  • Undec-10-ynoic acid, hex-4-yn-3-yl ester
  • 4-(undec-10-en-1-yloxy)benzoic acid

Uniqueness

Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

219868-07-2

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

IUPAC Name

undec-10-enyl 3-(4-hexoxyphenyl)prop-2-enoate

InChI

InChI=1S/C26H40O3/c1-3-5-7-9-10-11-12-13-15-23-29-26(27)21-18-24-16-19-25(20-17-24)28-22-14-8-6-4-2/h3,16-21H,1,4-15,22-23H2,2H3

InChI Key

ASPVMQSHOBTIQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCC=C

Origin of Product

United States

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